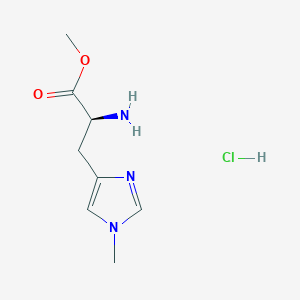

H-His(1-Me)-OMe HCl

Description

Contextualization as a Methylated Histidine Derivative

H-His(1-Me)-OMe HCl is a derivative of the naturally occurring amino acid L-histidine. The structural modification involves the methylation of the imidazole (B134444) ring at the N-1 position and the esterification of the carboxyl group to a methyl ester. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility. cymitquimica.comchemicalbook.comscbt.com

Methylation of histidine residues is a known post-translational modification in proteins like actin, where S-adenosylmethionine acts as the methyl donor. nih.gov This natural process underscores the biological relevance of methylated histidines. In the context of synthetic chemistry, derivatives like this compound serve as valuable building blocks. cymitquimica.com The methylation at the N-1 (Nτ) position is particularly significant as the imidazole side chain of histidine possesses two nitrogen atoms that can be alkylated, leading to different isomers with distinct properties. gla.ac.uk

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H14ClN3O2 | cymitquimica.com |

| Molecular Weight | 219.67 g/mol | cymitquimica.comnih.gov |

| CAS Number | 57519-09-2 | chemicalbook.comscbt.com |

| Appearance | Off-white powder | chemicalbook.com |

| Purity | Min. 95% | cymitquimica.com |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol (B129727), Ethanol | chemicalbook.com |

Significance in Advanced Chemical and Biochemical Methodologies

The unique structure of this compound makes it a significant tool in various advanced chemical and biochemical applications. Its primary utility lies in peptide synthesis. cymitquimica.commedchemexpress.com The use of histidine derivatives with protected imidazole side chains is crucial to prevent undesirable side reactions during peptide coupling, whether in solution or on a solid support. mdpi.com The methyl group at the N-1 position can influence the conformational properties of peptides, making it a useful tool for structure-activity relationship studies. mdpi.com

Furthermore, methylated histidine derivatives are integral to the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. mdpi.com this compound can also serve as an intermediate in the synthesis of other complex molecules. For instance, it is an intermediate for the synthesis of L-Balenine Hydrochloride, an imidazole dipeptide found in the muscle of certain animals. chemicalbook.com

In biochemical research, isotopically labeled versions of histidine and its derivatives are used to trace metabolic pathways and as analytical standards. medchemexpress.com While specific research on this compound as an analytical standard is not detailed, the use of similar methylated histidine compounds for such applications is established. medchemexpress.com The controlled introduction of a methylated histidine residue into a peptide sequence allows researchers to probe the effects of this specific modification on protein structure, function, and interactions. nih.gov

The synthesis of peptides containing N-methylated amino acids, including methylated histidine, is a well-established field. gla.ac.uk These modifications can impart unique properties to the resulting peptides, such as increased resistance to enzymatic degradation and altered receptor binding affinities. The availability of building blocks like this compound facilitates the exploration of these properties in novel peptide-based therapeutics and research tools.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-11-4-6(10-5-11)3-7(9)8(12)13-2;/h4-5,7H,3,9H2,1-2H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLXZYBGSICACM-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H His 1 Me Ome Hcl and Its Analogues

Classical Synthetic Routes to N-Methylhistidine Derivatives

The foundational methods for synthesizing N-methylhistidine derivatives have paved the way for more advanced techniques. These classical routes primarily involve the direct modification of the histidine scaffold.

Alkylation Strategies on Imidazole (B134444) Nitrogen

Direct alkylation of the imidazole nitrogen in histidine is a common strategy. The imidazole ring of histidine possesses two nitrogen atoms, Nπ (N-1) and Nτ (N-3), which can both be alkylated. rsc.org The regioselectivity of this alkylation is a significant challenge.

One classical approach involves the methylation of protected histidine derivatives. For instance, the methylation of Nα-benzoyl-L-histidine methyl ester with methyl iodide can lead to a mixture of Nπ- and Nτ-methylated products. Subsequent separation of these isomers is often necessary. Another established method is the methylation of Tos-His(Bz1)-OH, followed by deprotection using sodium in liquid ammonia, a technique that was pivotal in the early synthesis of Nα-methylhistidine. cdnsciencepub.com

The choice of protecting groups on the α-amino and carboxyl groups of histidine is crucial to direct the alkylation to the imidazole ring and prevent side reactions. Common protecting groups include benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) for the amino group, and methyl or ethyl esters for the carboxyl group. cdnsciencepub.comrsc.org The reaction conditions, such as the base and solvent used, also play a significant role in the outcome of the alkylation.

Visible-light-promoted C-H alkylation of the histidine imidazole ring has also been explored as a method for modification, although this typically targets the carbon atoms of the ring rather than the nitrogens. rsc.orgnih.gov

Esterification and Hydrolysis Processes in Histidine Methylation

Esterification of the carboxyl group of histidine is a key step in many synthetic routes, often preceding the alkylation of the imidazole ring. This is typically achieved by reacting the amino acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like hydrogen chloride, to yield the corresponding methyl ester hydrochloride. orgsyn.org

Following alkylation, hydrolysis of the ester and removal of other protecting groups is necessary to obtain the final N-methylated histidine derivative. Acid hydrolysis, for example with 6 N HCl, is a common method for cleaving methyl esters. tandfonline.comcdnsciencepub.com However, the stability of the final product and the potential for racemization during these steps must be carefully considered. cdnsciencepub.com In some cases, enzymatic hydrolysis can offer a milder alternative. rsc.org

The synthesis of L-1-methylhistidine has been achieved through the alkylation of the methyl ester of L-Na,3-dibenzoylhistidine with trimethyloxonium (B1219515) fluoroborate, followed by decomposition with water and acid hydrolysis. researchgate.net This method highlights the interplay between esterification, alkylation, and hydrolysis in achieving the desired product.

Modern and Stereoselective Synthesis of H-His(1-Me)-OMe HCl and Related Amino Acids

Contemporary synthetic chemistry has focused on developing more efficient, selective, and scalable methods for the preparation of N-methylated amino acids, with a strong emphasis on controlling stereochemistry.

Approaches for Maintaining or Achieving Chiral Purity

Maintaining the chiral integrity of the α-carbon is paramount in the synthesis of amino acid derivatives for biological applications. Several strategies have been developed to ensure high enantiomeric purity.

One approach is to start with an enantiomerically pure precursor and employ reaction conditions that minimize racemization. For example, the methylation of Boc- or Z-protected amino acids using sodium hydride and methyl iodide in THF has been shown to yield optically pure N-methylamino acids. cdnsciencepub.com The choice of protecting group is critical, as some, like the Z-group, can be more prone to racemization during saponification than others, like the Boc-group. cdnsciencepub.com

Another strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. While not explicitly detailed for this compound in the provided context, the use of chiral auxiliaries is a well-established method for the asymmetric synthesis of amino acids. nih.gov

Catalytic phase-transfer alkylation has also been employed for the synthesis of α-methylhistidine. tandfonline.com This method can provide the desired product in good yield, but careful purification may be required to remove any by-products. tandfonline.com

| Method | Key Features | Chiral Purity | Reference |

| Methylation of Tos-derivatives | Classical method, subsequent deprotection | Can yield optically pure products | cdnsciencepub.com |

| Methylation of Boc/Z-derivatives with NaH/MeI | Modern, direct methylation | Generally high, Boc-derivatives show less racemization | cdnsciencepub.com |

| Catalytic Phase-Transfer Alkylation | Uses phase-transfer catalyst for alkylation | Good, but may require purification | tandfonline.com |

| Asymmetric synthesis with chiral auxiliaries | Employs temporary chiral directors | High enantioselectivity | nih.gov |

Automated and Parallel Synthesis Techniques for N-Alkylated Amino Esters

The demand for large libraries of compounds for drug discovery has driven the development of automated and parallel synthesis methods. These techniques allow for the rapid preparation of a diverse range of N-alkylated amino esters. scite.aichimia.chchimia.ch

Reductive alkylation is a key reaction in this context. scite.aichimia.ch This typically involves the reaction of an α-amino methyl ester with an aldehyde to form a Schiff base, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the N-alkylated product. scite.aichimia.ch This methodology has been successfully automated to produce gram quantities of various N-alkylated-α-amino methyl esters. scite.aichimia.ch The process is tolerant of a wide range of functional groups on both the amino ester and the aldehyde. scite.aichimia.ch

These automated systems often incorporate robotic liquid handlers for dispensing reagents and solvents, as well as automated work-up procedures, such as liquid-liquid extraction, to isolate the products. scite.aichimia.ch This high-throughput approach is invaluable for generating libraries of compounds for screening purposes.

Derivatization Strategies for this compound

Derivatization of this compound can be performed to modify its properties or to facilitate its analysis. For instance, the free amino group can be acylated or coupled to other molecules.

One common derivatization is the formation of peptide bonds. The amino group of this compound can act as a nucleophile to attack an activated carboxyl group of another amino acid or peptide, forming a new peptide bond. This is a fundamental reaction in peptide synthesis. orgsyn.org

Another derivatization strategy involves the use of chemical tags for analytical purposes. For example, glycinylation is a technique used to derivatize unmodified lysine (B10760008) residues with a glycine (B1666218) tag for quantitative proteomics. nih.gov While this specific example is for lysine, similar principles of chemical derivatization can be applied to the amino group of this compound to introduce specific tags for detection or quantification.

Imidazole Ring Modifications and Substitutions

The primary challenge in synthesizing this compound lies in the selective methylation of the N-1 (N-π) nitrogen of the imidazole ring over the N-3 (N-τ) nitrogen. The similar reactivity of these two nitrogen atoms often leads to the formation of a mixture of N-1 and N-3 isomers, which can be difficult to separate. nih.gov Research has focused on developing regiospecific synthetic routes using various protecting group strategies to overcome this lack of selectivity.

A common strategy involves the temporary protection of the more sterically accessible N-3 nitrogen, thereby directing alkylating agents to the N-1 position. The triphenylmethyl (Trityl, Trt) group is frequently used for this purpose. For instance, α-N-Boc-L-histidine methyl ester can be reacted with triphenylmethyl chloride to selectively protect the N-3 position. nih.gov This intermediate, N-α-Boc-N-3-Trt-L-histidine methyl ester, can then undergo methylation at the N-1 position. nih.gov Subsequent removal of the protecting groups yields the desired N-1-methylated product. Another approach involves the protection of the α-amino group with a trifluoroacetyl group, followed by N-1(τ)-tritylation, which directs subsequent modifications to the N-3(π) position. researchgate.net

An alternative route to achieve N-1 methylation involves the protection of both the α-amino and the N-3 imidazole nitrogen atoms with benzoyl groups. In this multi-step synthesis, L-histidine is first converted to its methyl ester and then dibenzoylated to form the methyl ester of Nα,3-dibenzoyl-histidine. sci-hub.se This fully protected intermediate is then subjected to methylation using a potent reagent like trimethyloxonium fluoroborate, which selectively adds a methyl group at the unprotected N-1 position. sci-hub.se The final product is obtained after acid hydrolysis to remove the benzoyl protecting groups. sci-hub.se

Direct alkylation of partially protected histidine derivatives has also been explored. The alkylation of N(a),3-bis(t-Butoxycarbonyl)-L-histidine methyl ester with methyl iodide, for example, was found to produce a mixture of the target 1-methyl derivative and the 1,3-dimethyl quaternary salt, demonstrating the difficulty in controlling the reaction. gla.ac.uk The challenge is not only achieving selective mono-methylation but also preventing over-alkylation.

The table below summarizes various synthetic strategies for the modification of the histidine imidazole ring.

| Starting Material | Key Reagents | Position(s) Modified | Outcome/Product | Reference(s) |

| L-Histidine | 1. SOCl₂, MeOH; 2. (Boc)₂O, Et₃N; 3. Ph₃CCl, Et₃N | α-Amino (Boc), N-3 (Trt) | N-α-Boc-N-3-Trt-L-histidine methyl ester, ready for N-1 alkylation. | nih.gov |

| Methyl ester of Nα,3-dibenzoyl-histidine | Trimethyloxonium fluoroborate, then HCl | N-1 (Methyl) | L-1-methylhistidine dihydrochloride (B599025). | sci-hub.se |

| N(a),3-bis(t-Butoxycarbonyl)-L-histidine methyl ester | Methyl iodide | N-1 (Methyl), N-1,3 (Dimethyl) | Mixture of 1-methyl and 1,3-dimethyl compounds. | gla.ac.uk |

| α-N-trifluoroacetyl-L-histidine methyl ester | Triphenylmethyl chloride, Et₃N | N-1 (Trt) | N-α-trifluoroacetyl-N-1-trityl-L-histidine methyl ester. | researchgate.net |

Modifications at Alpha-Amino and Carboxyl Termini

Modifications at the alpha-amino (α-NH₂) and carboxyl (-COOH) termini of histidine are fundamental steps in the synthesis of this compound and its analogues. These modifications are typically performed for protection during subsequent reactions or to create specific derivatives.

Alpha-Amino Terminus Modifications: The α-amino group is highly nucleophilic and must be protected to prevent unwanted side reactions during the modification of other parts of the molecule, such as the imidazole ring. Commonly used protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group, for example, can be introduced by reacting a histidine ester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine. nih.gov These protecting groups are designed to be stable under certain reaction conditions but can be removed selectively when needed. For instance, the Boc group is typically removed under acidic conditions. Beyond temporary protection, the α-amino group can be permanently modified through reactions like acylation (e.g., acetylation or benzoylation) or alkylation. sci-hub.segenscript.com

Carboxyl Terminus Modifications: The target compound, this compound, features a methyl ester at the carboxyl terminus. The esterification of the carboxylic acid is a critical early step in many synthetic routes. This is often achieved by reacting L-histidine with an alcohol, such as methanol, in the presence of an activating agent like thionyl chloride (SOCl₂) or trimethylchlorosilane. nih.govgoogle.com The reaction with thionyl chloride in methanol is a classic method that produces the L-histidine methyl ester hydrochloride salt in high yield. nih.gov

Once formed, the methyl ester group can itself be a point of further modification. It can be hydrolyzed back to the free carboxylic acid via saponification, typically using a base like potassium hydroxide (B78521) (KOH). nih.govgoogle.com Alternatively, it can be converted to other esters (e.g., isobutyl ester) or various amides (e.g., dimethylamide, benzylamide) through classical coupling reactions. nih.gov

The table below details common modifications at the α-amino and carboxyl termini of histidine.

| Terminus | Modification Type | Reagents/Conditions | Resulting Group | Reference(s) |

| α-Amino | Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Et₃N | N-Boc | nih.gov |

| α-Amino | Acylation | Acetic Anhydride or Benzoyl Chloride | N-Acetyl or N-Benzoyl | gla.ac.uksci-hub.se |

| Carboxyl | Esterification | Methanol, Thionyl Chloride (SOCl₂) | Methyl Ester (-OMe) | nih.govgoogle.com |

| Carboxyl | Esterification | Isobutanol, SOCl₂ | Isobutyl Ester | nih.gov |

| Carboxyl | Saponification | Potassium Hydroxide (KOH) | Carboxylic Acid (-OH) | nih.gov |

| Carboxyl | Amidation | Methylamine | N-Methylamide | nih.gov |

Applications of H His 1 Me Ome Hcl As a Building Block in Organic and Peptide Chemistry

Role in Peptide Synthesis and Biomacromolecule Construction

The primary application of H-His(1-Me)-OMe HCl lies in its role as a precursor in peptide synthesis. chemimpex.commedchemexpress.com Peptides are short chains of amino acids that play crucial roles in numerous biological processes. The specific characteristics of this compound allow for its controlled incorporation into peptide chains, leading to the creation of novel biomolecules.

This compound is utilized as a fundamental component in the synthesis of bioactive peptides and proteins. chemimpex.com The methylation at the 1-position of the imidazole (B134444) ring is a key feature. In standard histidine, the imidazole side chain can participate in unwanted side reactions during peptide synthesis. Protecting groups are often required to prevent these reactions, adding extra steps to the synthesis process. mdpi.com The methyl group in this compound serves as a permanent protecting group for one of the nitrogen atoms in the imidazole ring, simplifying the synthetic workflow.

The incorporation of this modified histidine can also confer specific properties to the resulting peptide. For instance, the methylated imidazole may alter the peptide's conformation, receptor binding affinity, and enzymatic stability, potentially leading to enhanced therapeutic efficacy or novel biological activities. chemimpex.com

Table 1: Comparison of Histidine Derivatives in Peptide Synthesis

| Derivative | Key Feature | Advantage in Synthesis | Potential Impact on Peptide |

| H-His-OH | Unprotected imidazole ring | - | Prone to side reactions, requiring additional protecting groups. mdpi.com |

| This compound | Methylated imidazole, methyl ester | Simplified synthesis due to inherent protection of one nitrogen. chemimpex.com | Alters conformation, binding, and stability. chemimpex.com |

| Fmoc-His(Trt)-OH | Trityl protecting group on imidazole | Prevents side reactions during Fmoc-based solid-phase synthesis. | Trityl group is removed in the final step. |

Beyond simple peptides, this compound is instrumental in constructing more complex biomolecules where a modified histidine residue is required. Its enhanced solubility and stability make it a suitable building block for both solution-phase and solid-phase peptide synthesis (SPPS). chemimpex.comcymitquimica.comnih.govresearchgate.net These methods are foundational to creating intricate molecular architectures, including peptidomimetics and other larger biomacromolecules. The presence of the 1-methylhistidine moiety can be critical for the ultimate function of these complex structures.

Incorporation into Bioactive Peptides and Proteins

Utilization in Bioconjugation Strategies for Research Tools

Bioconjugation involves the covalent linking of a biomolecule to another molecule, such as a fluorescent dye or a therapeutic agent, to create a hybrid with combined properties. rsc.org this compound can be a valuable component in the peptide portion of these conjugates, contributing to the development of sophisticated research tools.

While not directly participating in the ligation chemistry itself, peptides synthesized using this compound can be subsequently used in chemical ligation strategies. chemimpex.com For example, a peptide containing a 1-methylhistidine residue can be attached to molecular probes like fluorescent dyes or biotin. These tagged peptides can then be used in various assays to study protein-protein interactions, enzyme activity, or for cellular imaging, where the specific properties of the 1-methylhistidine might be relevant to the biological system under investigation. chemimpex.com

In the realm of research, creating systems that can deliver a molecule to a specific cellular or tissue target is of great interest. Peptides containing this compound can be incorporated into larger bioconjugates designed as targeted delivery systems. chemimpex.com For instance, a peptide with a high affinity for a particular cell surface receptor could be synthesized using this modified amino acid and then linked to a nanoparticle or a toxin. scholaris.ca Such constructs are valuable for studying cellular uptake mechanisms and for the targeted delivery of cargo in a research setting.

Table 2: Examples of Bioconjugation Strategies

| Strategy | Description | Role of Peptides |

| Antibody-Oligonucleotide Conjugates | Covalently linking an antibody to a therapeutic or diagnostic oligonucleotide. | The antibody provides targeting specificity. scholaris.ca |

| Protein-Drug Conjugates | Attaching a small molecule drug to a protein carrier. | The protein can enhance solubility and target delivery. chemimpex.com |

| Radiometal-Bioconjugates for PET | Chelating a radiometal to a biomolecule (e.g., peptide or antibody) for imaging. | The biomolecule directs the radiotracer to the target tissue. nih.gov |

Chemical Ligation and Attachment of Molecular Probes

Contributions to Preclinical Drug Design and Development

The journey of a new drug from the laboratory to the clinic is a long and complex process, with the preclinical phase being a critical early stage. nih.govfrontiersin.orgpubrica.com In this phase, potential drug candidates are rigorously evaluated for their biological activity and safety before human trials can begin. nih.gov this compound plays a role as a building block in the synthesis of novel compounds that are assessed during preclinical development. chemimpex.com

The incorporation of this compound into a potential peptide-based drug can lead to improved efficacy and bioavailability. chemimpex.com Its unique structure can enhance metabolic stability, protecting the peptide from rapid degradation by enzymes in the body. This can lead to a longer duration of action and potentially a better therapeutic outcome. Furthermore, the modified histidine may influence how the peptide interacts with its biological target, such as a receptor or an enzyme, which is a key aspect of drug design. chemimpex.com The synthesis of various analogues of a lead peptide, where this compound is substituted at different positions, allows researchers to perform structure-activity relationship (SAR) studies. These studies are crucial for optimizing the properties of a drug candidate before it moves into more advanced stages of development. acs.org

Synthesis of Small Molecule Libraries for Target Exploration

The generation of small molecule libraries is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify compounds that interact with biological targets. unife.it Diversity-oriented synthesis (DOS) and targeted library synthesis are two prominent strategies employed. cam.ac.ukunibo.it DOS aims to create collections of structurally diverse and complex molecules, often without a specific biological target in mind, to increase the probability of finding novel hits against a range of targets. cam.ac.uk Targeted libraries, in contrast, focus on a specific region of chemical space, often centered around a known bioactive scaffold, to optimize interactions with a particular protein or family of proteins. unibo.it

Amino acid derivatives are fundamental building blocks in these synthetic campaigns due to their inherent chirality, functional group diversity, and relevance to biological systems. researchgate.net this compound is incorporated into such libraries to introduce the unique properties of a 1-methylated histidine moiety. The presence of the methyl group on the imidazole ring prevents it from acting as a hydrogen bond donor at the N-1 position and fixes the ring's tautomeric form, which can lead to more defined conformational preferences in the final compounds. researchgate.net This is a critical feature when designing libraries, as controlling the three-dimensional shape of molecules is key to achieving specific biological interactions. whiterose.ac.uk

| Step | Description | Core Scaffold Example | Building Block Set (Example) | Resulting Library Feature |

|---|---|---|---|---|

| 1 | Activation of a multifunctional core scaffold for reaction with nucleophiles. | Xanthene Tetraisocyanate pnas.org |

| A diverse library of poly-urea compounds where a subset contains a conformationally constrained, methylated imidazole side chain derived from this compound. |

| 2 | Combinatorial reaction of the activated core with a set of amino acid methyl esters, including this compound, often in the presence of a base like DIEA to neutralize the hydrochloride salt. orgsyn.org | Activated Isocyanate Groups |

Elucidation of Structure-Activity Relationships in Drug Candidates

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how specific structural modifications to a lead compound affect its biological activity. nih.govresearchgate.net This iterative process of synthesis and biological testing guides the optimization of a drug candidate's potency, selectivity, and pharmacokinetic properties. nih.gov The use of specialized building blocks like this compound is instrumental in this process, allowing chemists to probe the precise nature of the interactions between a molecule and its biological target. nih.govresearchgate.net

Histidine is a common residue in active sites of enzymes and protein-ligand binding pockets, where its imidazole ring can act as a hydrogen bond donor/acceptor, a metal chelator, or a general acid/base. acs.orgrsc.org When developing a drug candidate that mimics or blocks these interactions, it is crucial to understand which of these functions is most important for activity. By replacing a standard histidine, a different aromatic heterocycle, or even a phenyl group with a 1-methylhistidine derivative, chemists can systematically dissect these interactions.

The incorporation of this compound into a lead molecule introduces several key changes:

Hydrogen Bonding: The N-1 nitrogen can no longer act as a hydrogen bond donor. If the biological activity decreases significantly, it suggests that a hydrogen bond at this position is critical for binding to the target.

Tautomerism: The imidazole ring is locked in a single tautomeric state. This removes conformational ambiguity and can lead to a more rigid binding mode, which may enhance potency or selectivity. researchgate.net

Hydrophobicity and Sterics: The addition of the methyl group increases local lipophilicity and introduces steric bulk, which can probe the size and nature of the binding pocket. researchgate.net

This strategy of systematic replacement allows for a clear understanding of the SAR. For instance, if a lead compound with a standard histidine is active, synthesizing an analog with 1-methylhistidine helps determine the role of the N-1 proton. If the analog retains or improves activity, it indicates that the N-1 proton is not essential as a hydrogen bond donor and that the binding pocket may even have favorable hydrophobic features. researchgate.net

| Compound | Structural Modification from Lead Compound | Target Binding Affinity (IC50, nM) | Interpretation of Result |

|---|---|---|---|

| Lead Compound (with Histidine) | N/A | 50 | Baseline activity established. |

| Analog 1 | Histidine replaced with 1-Methylhistidine (via this compound) | 15 | Improved potency suggests the N-1 proton is not required for a key H-bond and that increased lipophilicity or a fixed tautomer is beneficial for binding. researchgate.netresearchgate.net |

| Analog 2 | Histidine replaced with 3-Methylhistidine | 250 | Reduced potency indicates that either the N-3 proton is a critical H-bond donor or that the methyl group at the N-3 position creates a steric clash with the target protein. acs.org |

| Analog 3 | Histidine replaced with Phenylalanine | >1000 | Loss of activity implies that the nitrogen atoms of the imidazole ring are essential for the compound's interaction with the target, likely through hydrogen bonding or coordination. |

Mechanistic and Spectroscopic Investigations Involving H His 1 Me Ome Hcl

Spectroscopic Characterization and Structural Elucidation of H-His(1-Me)-OMe HCl and its Derivatives

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure and electronic properties of molecules. For this compound and related compounds, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive understanding of their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule. In the case of this compound and similar histidine derivatives, ¹H and ¹³C NMR spectra offer detailed insights into their conformation in solution.

For the related compound 1-Methyl-L-histidine in D₂O, ¹H NMR spectral data has been reported with chemical shifts observed at δ 3.04-3.18, 3.96, 6.98, and 7.63 ppm. nih.govbmrb.io The signals correspond to the different protons in the molecule, and their splitting patterns and coupling constants provide information about the dihedral angles between adjacent protons, thus defining the molecule's conformation. For instance, in a study of 1-Methyl-L-histidine at 500 MHz in D₂O, specific proton shifts were identified, which are crucial for its structural assignment. nih.govbmrb.io

¹³C NMR data for 1-Methyl-L-histidine shows signals at δ 31.2, 36.0, 57.6, 122.4, 136.8, 141.2, and 176.6 ppm, corresponding to the various carbon atoms in the structure. bmrb.io Two-dimensional NMR techniques, such as HSQC and HMBC, are often employed to correlate proton and carbon signals, further confirming the structural assignments. bmrb.io

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Histidine Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cα | ~3.96 | ~57.6 |

| Cβ | ~3.10 | ~31.2 |

| Imidazole (B134444) C2 | ~7.64 | ~141.2 |

| Imidazole C4 | ~6.99 | ~136.8 |

| Imidazole C5 | - | ~122.4 |

| N-CH₃ | - | ~36.0 |

| C=O | - | ~176.6 |

| Note: Data is based on 1-Methyl-L-histidine and may vary slightly for this compound. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₈H₁₄ClN₃O₂, with a molecular weight of approximately 219.67 g/mol . nih.govscbt.com

In mass spectrometric analysis, the molecule is ionized, and the resulting charged fragments are detected. The fragmentation pattern is characteristic of the molecule's structure. For instance, common fragmentation pathways for amino acid esters involve the loss of the ester group or side-chain fragments. The analysis of these fragments helps to confirm the presence of the methyl ester and the methylated imidazole ring in this compound. Mass spectrometry is also a critical tool in studying post-translational modifications of histones, including methylation. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Studies

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For L-histidine methyl ester dihydrochloride (B599025), a closely related compound, characteristic IR peaks are observed for the C=O stretching of the carbonyl group (around 1743 cm⁻¹), C=N stretching of the imidazole ring (around 1625 cm⁻¹), and C-O stretching of the ester group (around 1291 cm⁻¹ and 1148 cm⁻¹). akjournals.com Similar absorption bands are expected for this compound, with potential shifts due to the N-methylation of the imidazole ring.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. L-histidine methyl ester dihydrochloride exhibits a UV cutoff wavelength around 230 nm, indicating its transparency in the near-UV and visible regions. akjournals.comresearchgate.net The methylation of the imidazole ring in this compound may slightly alter the electronic environment and, consequently, the absorption spectrum. The addition of acid or base can cause shifts in the UV-Vis spectra of related heterocyclic compounds due to protonation or deprotonation of nitrogen atoms, which alters the π-system. thieme-connect.com

Interactive Table 2: Key IR Absorption Frequencies for L-Histidine Methyl Ester Dihydrochloride

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Carbonyl) | ~1743 |

| C=N Stretch (Imidazole) | ~1625 |

| C-O Stretch (Ester) | ~1291 & ~1148 |

| Note: These values are for a related compound and may differ slightly for this compound. |

Mechanistic Studies of Chemical Reactions Involving this compound and Related Amino Acid Esters

This compound and its analogs are valuable substrates in studying various chemical reactions, particularly those involving C-H activation and the elucidation of reaction pathways.

Investigation of C-H Activation Processes and Directed Functionalization

C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise unreactive C-H bonds. Histidine derivatives have been the subject of such studies, particularly focusing on the regioselective functionalization of the imidazole ring.

For example, palladium-catalyzed C-5 arylation of protected L-histidine has been achieved using microwave assistance. acs.orgresearchgate.net This reaction demonstrates high regioselectivity, offering a direct route to 5-aryl-L-histidines. The mechanism likely involves the coordination of the palladium catalyst to the imidazole ring, followed by C-H bond cleavage and coupling with an aryl halide. The presence of directing groups on the amino acid can influence the site of C-H activation. nih.gov Ruthenium-catalyzed C(sp²)-H alkylation of tryptophan derivatives, another heterocyclic amino acid, has also been reported, highlighting the utility of transition metals in functionalizing amino acid side chains. mdpi.com

Reaction Pathway Elucidation and Intermediate Identification

Understanding the stepwise pathway of a chemical reaction, including the identification of transient intermediates, is crucial for optimizing reaction conditions and developing new transformations. The hydrolysis of amino acid esters, for instance, can be catalyzed by metal ions, and the mechanism is believed to involve the formation of chelate complexes. publish.csiro.au

In reactions involving multiple potential pathways, such as the reduction of unsaturated systems, the nature of the reagent and substrate determines the outcome. For example, the reduction of isoflavones, which contain a β-alkoxy-α,β-unsaturated ketone moiety, can proceed via 1,4-addition to yield isoflavanones or through further reduction to isoflavanols. beilstein-journals.org The study of such reactions provides insights into the factors controlling reaction pathways, such as steric and electronic effects. The elimination reactions of alcohols, which proceed via E1 or E2 mechanisms, are another example where the reaction conditions and substrate structure dictate the pathway. masterorganicchemistry.com These fundamental mechanistic principles are applicable to reactions involving complex molecules like this compound.

Conformational Analysis and Stereochemical Characterization

The unique structural features of this compound, namely the methylation at the N-1 position (N-π) of the imidazole ring and the esterification of the carboxyl group, significantly influence its three-dimensional structure and its behavior when incorporated into larger peptide chains. Understanding these conformational and stereochemical aspects is crucial for predicting its interactions and properties.

Analysis of Molecular Conformation in Solution and Solid Phases

The conformation of this compound is determined by the spatial arrangement of its atoms, which can differ between the dissolved (solution) and crystalline (solid) states. These conformations are typically investigated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) for solutions and X-ray crystallography for solids.

Solution Phase Conformation: In solution, the conformation of this compound is dynamic, influenced by solvent interactions and intramolecular forces. Detailed conformational analysis is typically performed using two-dimensional NMR techniques. While specific 2D NMR studies for this compound are not extensively detailed in the surveyed literature, analysis of the closely related compound 1-Methylhistidine provides insight into the methodologies used. nih.govmetabolomicscentre.ca Techniques such as COSY (Correlation Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be employed to establish through-bond and through-space proton connectivities, respectively. researchgate.netuzh.ch This allows for the determination of the relative orientation of the imidazole ring and the amino acid backbone.

Key parameters derived from NMR spectra, such as chemical shifts (δ) and coupling constants (J), reveal conformational preferences. d-nb.info For instance, the coupling constants between the α-proton and the β-protons (³Jαβ) can elucidate the rotameric state of the side chain (χ1 angle). The presence of the methyl group at the N-1 position of the imidazole ring prevents the formation of a hydrogen bond at this site, which can influence the rotational freedom of the side chain compared to unsubstituted histidine. ub.edu

Interactive Table: Representative ¹H NMR Data for Histidine Derivatives in D₂O Note: This table is based on data for related compounds to illustrate typical chemical shifts. Actual values for this compound may vary.

| Proton | 1-Methylhistidine (pH 7.1) nih.gov | L-Histidine (Typical) | Expected Trends for this compound |

| α-CH | 3.96 ppm | ~3.9-4.2 ppm | Similar range, influenced by ester group |

| β-CH₂ | 3.17, 3.04 ppm | ~3.1-3.3 ppm | Similar range, sensitive to side-chain rotamer population |

| Im-CH (C2-H) | 8.5-8.7 ppm (in D₂O) | ~7.8 ppm | Downfield shift due to methylation's electronic effect |

| Im-CH (C4/5-H) | 7.1-7.2 ppm | ~7.1 ppm | Minor shifts expected |

| N1-CH₃ | ~3.7 ppm | N/A | Characteristic singlet peak |

| O-CH₃ | N/A | N/A | Characteristic singlet peak, typically ~3.7-3.8 ppm |

Influence of Methylation and Esterification on Dipeptide and Oligopeptide Conformation

When this compound is incorporated into a peptide sequence, the N-1 methylation and C-terminal esterification exert profound effects on the resulting conformation of the dipeptide or oligopeptide.

Influence of N-Methylation: N-methylation of peptide backbones or side chains is a common strategy to modulate conformational properties. rsc.org In the case of H-His(1-Me)-OMe, the methylation is on the side chain's imidazole ring.

Hydrogen Bonding: The primary effect of N-1 methylation is the elimination of the N-π proton as a hydrogen bond donor. ub.edu In native histidine residues, this proton can participate in intramolecular or intermolecular hydrogen bonds that stabilize specific secondary structures. Its absence in the 1-methylated version removes these potential interactions, altering the conformational landscape.

Steric and Electronic Effects: The methyl group introduces steric bulk, which can restrict the rotational freedom of the imidazole side chain (χ angles) and influence the local peptide backbone conformation (φ and ψ angles). ub.edu This can favor specific turn structures in peptides. researchgate.net Studies on N-methylated dipeptides have shown that methylation can significantly perturb the conformation, with a strong preference for folded structures, sometimes involving a cis amide bond, which is typically energetically unfavorable in non-methylated peptides. ub.eduresearchgate.net For example, N-methylation in homochiral dipeptide sequences has been shown to strongly favor a βVI-folded conformation. researchgate.net

Secondary Structure Modification: The presence of an N-alkyl group within a peptide sequence can destabilize or modify secondary structures like helices by blocking the formation of inter- and intra-molecular hydrogen bonds. mdpi.com This modification can lead to a more flexible backbone in some contexts, while in others it can introduce local rigidity. ub.eduresearchgate.net

Influence of Esterification: The conversion of the C-terminal carboxylic acid to a methyl ester also has significant conformational implications.

Solvation and Interactions: The neutral ester group alters the solvation properties of the C-terminus, which can influence the folding of the peptide chain. In some contexts, oligopeptides have been observed to interact with and inhibit the volatilization of esters, suggesting a significant intermolecular association. nih.gov

Synthetic Implications: C-terminal esterification is a common and necessary step in chemoenzymatic polymerization (CEP) of amino acids. acs.orgresearchgate.net For enzymes like papain to catalyze peptide bond formation, the C-terminus must be activated, typically as an ester. researchgate.net This implies that the esterified monomer adopts a conformation suitable for binding to the enzyme's active site, a prerequisite for oligomerization. mdpi.com

Interactive Table: Summary of Conformational Effects

| Modification | Structural Change | Primary Conformational Impact |

| N-1 Methylation | Replaces N-H with N-CH₃ on imidazole ring | Eliminates a hydrogen bond donor site, introduces steric bulk. ub.edu |

| Can favor folded or turn conformations (e.g., βVI-turn). researchgate.net | ||

| May destabilize regular secondary structures like α-helices. mdpi.com | ||

| Lowers the energy barrier for cis/trans isomerization of adjacent peptide bonds. ub.edursc.org | ||

| C-terminal Esterification | Replaces -COOH with -COOCH₃ | Neutralizes the negative charge at the C-terminus. |

| Increases local hydrophobicity. | ||

| Prevents the formation of C-terminal salt bridges. | ||

| Alters interactions with solvent and other molecules. nih.gov |

Research on Biological Activity and Biochemical Pathways Mediated by H His 1 Me Ome Hcl Derivatives Excluding Clinical Human Data

Enzyme Interaction and Receptor Binding Studies (In Vitro/Preclinical Focus)

Derivatives of H-His(1-Me)-OMe HCl are instrumental in preclinical research focused on understanding how molecules interact with biological targets such as enzymes and receptors. chemimpex.com These studies provide foundational knowledge for potential therapeutic development and a deeper understanding of cellular functions.

Investigating Role in Metabolic Pathways

This compound and its related compounds are valuable in the study of metabolic pathways, particularly those involving histidine. chemimpex.com The methylated form of histidine, 1-methylhistidine (1-MH), is a naturally occurring modified amino acid involved in the histidine metabolism pathway. hmdb.calmdb.ca It is formed through the methylation of L-histidine or from the breakdown of anserine, a dipeptide found in muscle tissue. smpdb.cafrontiersin.org

In experimental models, metabolites like 1-methylhistidine are considered sensitive indicators of the availability of specific amino acids in different protein diets, demonstrating how dietary intake can influence metabolic profiles. frontiersin.org For instance, studies in mice have shown that diets with varying protein sources, such as yellow mealworm, lead to distinct systemic amine profiles, with 1-methylhistidine being a key differentiator. frontiersin.org This highlights the utility of these derivatives in research aimed at assessing the nutritional quality and metabolic impact of different protein sources. frontiersin.org Furthermore, isotopically labeled derivatives, such as ¹³C-labeled compounds, can be used to track metabolic pathways in vivo.

Understanding Ligand-Protein Recognition Mechanisms

The specific structure of this compound derivatives makes them suitable for investigating the mechanisms of ligand-protein recognition. chemimpex.com These compounds are used in studies of enzyme mechanisms and activities, especially those involving histidine residues, to provide insights into biochemical processes. chemimpex.comchemimpex.com

A key area of this research is in the study of receptor binding. For example, in the development of analogues for Thyrotropin-Releasing Hormone (TRH), derivatives of histidine, including Nτ(1)-Me-His, are used to probe receptor interactions. nih.gov Researchers synthesize TRH analogues where the standard histidine residue is replaced with a methylated version to assess how this modification affects binding affinity and selectivity for different TRH receptor subtypes (TRH-R1 and TRH-R2). nih.gov Studies have shown that such modifications can significantly alter receptor binding affinity and signal transducing potency, demonstrating the importance of the histidine residue in molecular recognition by these receptors. nih.gov These preclinical investigations are crucial for understanding the structure-activity relationships that govern how ligands bind to and activate their target proteins.

Role in Muscle Protein Metabolism Research Models

A significant application of this compound derivatives, specifically Nτ-methylhistidine (3-methylhistidine), is in the field of muscle protein metabolism research. This derivative serves as a critical biomarker for quantifying the rate of muscle protein breakdown in various experimental animal models.

Nτ-Methylhistidine as an Index for Myofibrillar Protein Degradation

Nτ-methylhistidine (also known as 3-methylhistidine or 3-MeHis) is a component of the contractile proteins actin and myosin in skeletal muscle. researchgate.netnih.gov Following the synthesis of these proteins, specific histidine residues are methylated to form Nτ-methylhistidine. nih.gov During the breakdown (catabolism) of muscle protein, Nτ-methylhistidine is released. researchgate.netnih.gov Crucially, it is not reutilized for new protein synthesis and is quantitatively excreted in the urine. researchgate.netnih.gov This characteristic makes the urinary output of Nτ-methylhistidine a reliable, non-invasive index of the rate of myofibrillar protein degradation in intact research animals like rats and cattle. researchgate.netnih.gov

The concentration of Nτ-methylhistidine in plasma can also serve as an index of skeletal muscle protein breakdown. researchgate.net The validity of using Nτ-methylhistidine excretion as a marker has been confirmed in multiple animal models, including chickens, by tracking the fate of injected radio-labeled Nτ-methylhistidine. tandfonline.com These studies confirm that the majority of the compound is excreted, making it a useful measure of protein degradation. tandfonline.com

Studies on Muscle Protein Turnover in Experimental Systems

The use of Nτ-methylhistidine as a biomarker has enabled numerous studies on muscle protein turnover in various experimental systems, providing insights into how factors like growth, nutrition, and physiological state affect muscle metabolism.

In growing beef steers, urinary Nτ-methylhistidine excretion was used to measure muscle protein degradation at different growth stages. oup.com The findings indicated that rapid growth is associated with a high rate of muscle protein degradation, demonstrating the dynamic nature of protein turnover. oup.com Similarly, studies in goats have validated the use of urinary Nτ-methylhistidine as an index for muscle protein degradation and have been proposed as useful experimental models for cattle. animbiosci.org

The tables below summarize findings from representative preclinical studies.

Table 1: Muscle Protein Degradation in Growing Beef Steers

| Day of Experiment | Growth Rate Status | Urinary Nτ-MH:Creatinine (B1669602) Ratio | Muscle Protein Degradation (MPD) (g/day) | Fractional Breakdown Rate (FBR) (%/day) |

|---|---|---|---|---|

| 42 | High | Lower than Day 56 | Lower than Day 56 | - |

| 56 | Higher than Day 42 (P < 0.01) | Higher than other days (P < 0.05) | Higher than Day 42 | - |

| 63 | Reduced vs. Day 56 (P < 0.05) | - | - | - |

| Mean (Entire Period) | - | - | 557 ± 25 | 2.44 ± 0.09 |

Data adapted from a study on growing Hereford steers. oup.com The study demonstrates the correlation between growth phases and the rate of muscle protein degradation.

Table 2: Protein Turnover Rates in Different Rat Muscle Proteins

| Protein | Turnover State (Overnight-starved, young rats) |

|---|---|

| Actin | Slow turnover |

| Myosin Heavy Chain | 2.5 times faster than Actin |

| Mixed Protein | 3 times faster than Actin |

| Aldolase | 3.4 times faster than Actin |

Data derived from studies in young rats, indicating that the slow turnover of 3-methylhistidine reflects the specifically slow turnover of actin compared to other muscle proteins. nih.gov

Development of Diagnostic Reagents and Assays (Research Applications)

This compound and its derivatives are applied in the development of diagnostic reagents and assays for research purposes. chemimpex.com Their specific binding interactions can enhance the sensitivity and specificity of these assays. chemimpex.com

A primary application is the creation of quantitative methods to measure biomarkers like Nτ-methylhistidine and its isomer Nπ-methylhistidine. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with stable isotope dilution analysis has been established to quantify these isomers in chicken plasma. researchgate.net This assay demonstrated acceptable linearity over a defined concentration range and was sensitive enough to detect changes in plasma levels in response to fasting and re-feeding. researchgate.net Such assays are invaluable research tools for evaluating the rate of myofibrillar protein degradation under various experimental conditions. researchgate.net The development of these analytical methods allows for precise and reliable quantification, supporting further research into protein metabolism in diverse biological systems.

Design of Probes for Specific Binding Interactions

The unique structure of H-His(1-Me)-OMe and its analogues makes them effective scaffolds for the design of biochemical probes. The methylation of the imidazole (B134444) ring and the esterification of the carboxyl group alter the electronic properties, hydrophobicity, and metabolic stability of the parent histidine molecule, allowing for tailored applications in studying biological systems.

The ability to substitute histidine isosteres and analogues with modified properties provides useful tools for probing the various functions of histidine in proteins, where it can act as a metal chelator, a nucleophile, or a general acid-base catalyst. acs.org The methylation of the histidine side chain can lead to new biochemical characteristics, such as an increase in molecular volume and hydrophobicity, and can fix the protonation and tautomeric state of the imidazole ring. nih.gov These changes can influence the chelation of divalent metal ions and affect protein stability. nih.govrsc.org For instance, protonated forms of H-His(1-Me)-OMe can exhibit intramolecular hydrogen bonding between the amino group and the imidazole nitrogen, which helps in stabilizing tertiary structures of biomolecules. vulcanchem.com

A significant application of these derivatives is in the creation of probes for studying enzyme-substrate interactions. By incorporating moieties like H-His(1-Me)-OMe into larger molecules, researchers can design probes that target the active site of specific enzymes. A prime example is the design of inhibitors for human histidine decarboxylase (HDC), the enzyme responsible for synthesizing histamine (B1213489) from histidine. nih.gov In one study, researchers designed and synthesized several potentially membrane-permeable pyridoxyl-substrate conjugates. nih.gov Among the tested variants, the pyridoxyl-histidine methyl ester conjugate (PHME) was identified as the most potent inhibitor, highlighting that the binding site of human HDC is highly specific to the imidazole side chain of histidine. nih.gov The successful design of this probe was based on the structural foundation provided by the histidine methyl ester.

Furthermore, derivatives of H-His(1-Me)-OMe can be isotopically labeled (e.g., with ¹³C or ¹⁵N) to serve as probes for tracking metabolic pathways in vivo without altering the chemical nature of the molecule. vulcanchem.com The site-specific incorporation of histidine analogues like 3-methyl-histidine into proteins allows for the creation of mutant proteins with distinct properties, which can be used to probe protein structure and function in detail. acs.org This approach has been used to modulate the spectral properties of fluorescent proteins, demonstrating the utility of these derivatives as sophisticated molecular probes. acs.org

Enhancing Sensitivity and Specificity in Biochemical Assays

Derivatives of this compound are instrumental in developing more sensitive and specific biochemical assays. Their utility is prominent in enzyme kinetic studies and in quantitative bioanalysis using mass spectrometry.

One of the key applications is in the study of histidine decarboxylase (HDC). H-His(1-Me)-OMe and related compounds can act as enzyme substitutes or inhibitors in assays to investigate the kinetics of HDC. vulcanchem.comfrontiersin.org Research has shown that histidine methyl ester acts as an inhibitor of HDC. frontiersin.org In a detailed study, a conjugate derived from histidine methyl ester, pyridoxyl-histidine methyl ester (PHME), was shown to effectively inhibit human HDC. nih.gov The inhibitory effect of PHME was demonstrated in both cell extracts and intact human mast cells (HMC-1), where it reduced the activity of newly synthesized HDC induced by 12-O-tetradecanoylphorbol-13-acetate. nih.gov This specific inhibition allows for the precise study of the enzyme's function and the development of potential modulators of histamine synthesis.

The table below summarizes the inhibitory effects of PHME on human histidine decarboxylase activity, as reported in the study by Wu F, et al. (2008).

| Assay Condition | PHME Concentration (µM) | Inhibition (%) | Reference |

|---|---|---|---|

| Inhibition of newly synthesized hHDC in human HMC-1 cells | 200 | 60 | nih.gov |

Another significant area where these derivatives enhance assay performance is in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled internal standards is a gold-standard method for accurate quantification in complex biological samples. researchgate.netnih.gov Isotopically labeled versions of H-His(1-Me)-OMe and related compounds can be synthesized and used as internal standards in isotope dilution mass spectrometry. unimi.it Because the isotopically labeled standard has nearly identical physicochemical properties to the analyte, it can account for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby significantly improving the accuracy and precision of the quantification. researchgate.netunimi.it

For example, isotopically labeled analogues of creatinine have been prepared and successfully used for quantitative LC-MS analysis in urine samples. researchgate.net This principle is broadly applicable, and the synthesis of isotopically labeled carnosine derivatives using labeled histidine precursors has also been reported for accurate quantitation in biological matrices. unimi.it These methods demonstrate how derivatives stemming from the H-His(1-Me)-OMe structure are crucial for developing robust and reliable biochemical assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.